molecular formula C23H24N2O5S B11543147 N-Benzyl-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide

N-Benzyl-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide

Cat. No.: B11543147
M. Wt: 440.5 g/mol
InChI Key: KEDWSRCCJRTZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyl group, a dimethoxyphenyl group, and a benzenesulfonamido group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of benzylamine with 2,4-dimethoxybenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzyl and dimethoxyphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and dimethoxyphenyl groups makes it particularly versatile in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-benzylacetamide

InChI

InChI=1S/C23H24N2O5S/c1-29-19-13-14-21(22(15-19)30-2)25(31(27,28)20-11-7-4-8-12-20)17-23(26)24-16-18-9-5-3-6-10-18/h3-15H,16-17H2,1-2H3,(H,24,26)

InChI Key

KEDWSRCCJRTZOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.